Antibacterial agent 74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 74 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 74 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of a suitable starting material, which undergoes a series of reactions such as condensation, cyclization, and reduction to form the core structure.
Functional Group Introduction: Functional groups are introduced through reactions such as halogenation, nitration, and sulfonation. These groups are essential for the compound’s antibacterial activity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize production costs. Key steps in the industrial production process include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis reactions under controlled conditions.
Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and consistency in production.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards for purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 74 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups that enhance antibacterial activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are studied for their potential use in treating different bacterial infections.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 74 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antibacterial agents.
Biology: Investigated for its effects on bacterial cell structures and functions.
Medicine: Explored as a potential treatment for drug-resistant bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
The mechanism of action of Antibacterial agent 74 involves targeting bacterial cell walls and membranes. The compound disrupts the integrity of the cell wall, leading to cell lysis and death. It also interferes with essential bacterial enzymes and metabolic pathways, inhibiting bacterial growth and replication. Molecular targets include peptidoglycan synthesis enzymes and membrane proteins involved in maintaining cell structure.
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 74 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant strains. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets bacterial DNA gyrase but can have significant side effects.
This compound stands out due to its novel mechanism of action and reduced likelihood of resistance development, making it a promising candidate for future antibacterial therapies.
Eigenschaften
Molekularformel |
C16H20N2O3 |
---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
4-(3-hydroxypropyl)-10,10-dimethyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione |
InChI |
InChI=1S/C16H20N2O3/c1-16(2)7-9-18-13-11(16)5-3-6-12(13)17(8-4-10-19)14(20)15(18)21/h3,5-6,19H,4,7-10H2,1-2H3 |
InChI-Schlüssel |
AFXDIAGXPGAOKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN2C3=C1C=CC=C3N(C(=O)C2=O)CCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.